Perfluoro(dimethylethylcyclohexane)

Description

BenchChem offers high-quality Perfluoro(dimethylethylcyclohexane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluoro(dimethylethylcyclohexane) including the price, delivery time, and more detailed information at info@benchchem.com.

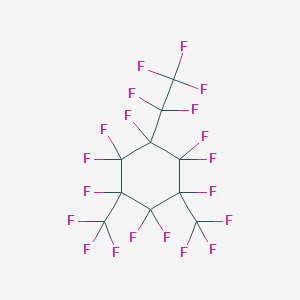

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3,4,5,5,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)-4,6-bis(trifluoromethyl)cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F20/c11-1(7(20,21)10(28,29)30)4(14,15)2(12,8(22,23)24)6(18,19)3(13,5(1,16)17)9(25,26)27 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBDICCMIAULLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gas Solubility in Perfluoro(1,3-dimethylcyclohexane): A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Fluorinated Solvent

Perfluoro(1,3-dimethylcyclohexane), a fully fluorinated derivative of 1,3-dimethylcyclohexane, is a clear, colorless, and odorless liquid distinguished by its remarkable chemical and biological inertness, high thermal stability, and low surface tension.[1][2] These properties, stemming from the strength of the carbon-fluorine bond, make it a valuable component in a range of specialized applications, from heat transfer and electronics to advanced medical and pharmaceutical research.[2] For drug development professionals and researchers, a particularly compelling characteristic of Perfluoro(1,3-dimethylcyclohexane) is its exceptionally high capacity for dissolving gases, a feature that sets it apart from conventional aqueous and organic solvents.[1]

This in-depth technical guide provides a comprehensive exploration of gas solubility in Perfluoro(1,3-dimethylcyclohexane). It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to leverage the unique gas-carrying capabilities of this fluorinated liquid in their work. We will delve into the theoretical underpinnings of gas dissolution, present quantitative solubility data, provide a detailed experimental protocol for measurement, and explore the innovative applications of gas-saturated Perfluoro(1,3-dimethylcyclohexane) in the life sciences.

I. The Physicochemical Basis of High Gas Solubility in Perfluorocarbons

The superior gas-dissolving capacity of perfluorocarbons (PFCs) like Perfluoro(1,3-dimethylcyclohexane) is not a result of chemical reaction, but rather a physical phenomenon governed by the unique molecular architecture of these compounds.[3] Unlike water or hydrocarbon-based solvents, PFCs exhibit very weak intermolecular van der Waals forces.[3] This is due to the high electronegativity and low polarizability of the fluorine atoms, which form a protective sheath around the carbon backbone.

This weak intermolecular cohesion results in a high "free volume" within the liquid – essentially, more empty space between the solvent molecules. This abundance of molecular cavities allows gas molecules to be readily accommodated with minimal energy penalty for cavity formation. The dissolution process can be conceptualized as a two-step process: the creation of a cavity within the solvent and the subsequent insertion of the gas molecule into that cavity. In PFCs, the energy required for cavity formation is significantly lower than in many other liquids, leading to enhanced solubility for a wide range of gases.[4]

The relationship between the partial pressure of a gas and its concentration in a liquid at equilibrium is described by Henry's Law :

P = kH * C

Where:

-

P is the partial pressure of the gas above the liquid.

-

kH is the Henry's Law constant, a proportionality factor specific to the gas, solvent, and temperature.

-

C is the concentration of the dissolved gas.

A lower Henry's Law constant indicates a higher solubility of the gas in the liquid. Perfluorocarbons are characterized by their low Henry's Law constants for many gases, signifying their exceptional ability to act as gas reservoirs.[5][6]

II. Quantitative Gas Solubility Data in Perfluoro(1,3-dimethylcyclohexane)

Precise quantitative data on gas solubility is paramount for designing and interpreting experiments. The following table summarizes the solubility of various gases in Perfluoro(1,3-dimethylcyclohexane), also known by its trade name Flutec PP3, at standard conditions.

| Gas | Chemical Formula | Solubility (ml of gas per 100g of liquid at 25°C, 1 atm)[7] |

| Helium | He | 4.6 |

| Hydrogen | H₂ | 7.4 |

| Nitrogen | N₂ | 18.3 |

| Carbon Monoxide | CO | 20.0 |

| Argon | Ar | 27.7 |

| Oxygen | O₂ | 28.6 |

| Carbon Dioxide | CO₂ | 125 |

Note: The solubility of gases in liquids is temperature-dependent, generally decreasing with increasing temperature.[7]

III. Experimental Determination of Gas Solubility: A Step-by-Step Protocol

The "saturation method" is a robust and widely used technique for accurately measuring the solubility of gases in liquids.[8][9] This method involves saturating a known volume of the degassed solvent with the gas of interest at a constant temperature and pressure, and then measuring the volume of gas absorbed.

A. Essential Equipment

-

Gas-tight syringe: A precision syringe with a locking valve to prevent leakage.

-

Saturation vessel: A temperature-controlled vessel equipped with a magnetic stirrer and ports for gas inlet/outlet and liquid sampling.

-

Gas burette: For accurate measurement of the gas volume.

-

Constant temperature bath: To maintain a stable temperature throughout the experiment.

-

Vacuum pump: For degassing the solvent.

-

High-purity gases: The gases for which solubility is to be measured.

-

Mass spectrometer or gas chromatograph (optional): For analyzing the composition of the extracted gas.

B. Step-by-Step Methodology

-

Degassing the Solvent:

-

Place a known volume of Perfluoro(1,3-dimethylcyclohexane) into the saturation vessel.

-

Connect the vessel to the vacuum pump and evacuate the system to remove all dissolved gases from the liquid. This step is crucial for accurate measurements.

-

Stir the liquid gently during degassing to facilitate the release of dissolved gases.

-

Repeat the vacuum and purge cycle with an inert gas (like helium) several times to ensure complete degassing.

-

-

Saturation with the Target Gas:

-

Bring the degassed solvent to the desired experimental temperature using the constant temperature bath.

-

Introduce the target gas into the saturation vessel at a controlled pressure, typically atmospheric pressure.

-

Vigorously stir the liquid to create a large surface area for gas-liquid contact and to expedite the saturation process.

-

Allow the system to equilibrate for a sufficient period, ensuring that the liquid is fully saturated with the gas. Equilibrium is typically reached when there is no further change in the gas volume in the burette.

-

-

Measurement of Dissolved Gas Volume:

-

Carefully withdraw a known volume of the gas-saturated liquid into the gas-tight syringe.

-

The volume of the dissolved gas can then be determined by various techniques, including:

-

Stripping and Quantification: Injecting the saturated liquid into a stripping chamber where an inert carrier gas sparges the dissolved gas out. The extracted gas is then quantified using a mass spectrometer or gas chromatograph.[10]

-

Volumetric Measurement: Directly measuring the volume of gas released from the saturated liquid upon a change in pressure or temperature.

-

-

C. Data Analysis and Calculation

The solubility can be expressed in various units, such as:

-

Bunsen Coefficient (α): The volume of gas (at 0°C and 1 atm) dissolved in a unit volume of the solvent at the experimental temperature when the partial pressure of the gas is 1 atm.[11]

-

Ostwald Coefficient (L): The ratio of the volume of gas absorbed to the volume of the absorbing liquid, with both volumes measured at the same temperature and pressure.[12]

-

Mole Fraction (x): The ratio of the moles of dissolved gas to the total moles in the solution.

These coefficients can be interconverted and are essential for comparing solubility data across different studies and conditions.

IV. Visualizing the Experimental Workflow and Underlying Principles

To further elucidate the experimental process and the molecular interactions at play, the following diagrams are provided.

Caption: A flowchart illustrating the key stages of the saturation method for determining gas solubility.

Sources

- 1. Perfluoro-1,3-dimethylcyclohexane - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. sweet.ua.pt [sweet.ua.pt]

- 5. researchgate.net [researchgate.net]

- 6. Henry's Law Constants [henrys-law.org]

- 7. f2chemicals.com [f2chemicals.com]

- 8. Solubility of oxygen in n-hexane and in n-perfluorohexane. Experimental determination and prediction by molecular simulation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. kelid1.ir [kelid1.ir]

- 10. A new method for the measurement of gas solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. goldbook.iupac.org [goldbook.iupac.org]

An In-depth Technical Guide on the Environmental Fate of Perfluorinated Cyclohexanes

Abstract

Perfluorinated cyclohexanes (PFCHs) represent a unique and concerning class of per- and polyfluoroalkyl substances (PFAS). Their cyclic structure imparts distinct physicochemical properties that influence their environmental distribution, persistence, and potential for bioaccumulation. This guide provides a comprehensive technical overview of the current understanding of the environmental fate of PFCHs. We will explore their primary sources, transport mechanisms through various environmental compartments, and the abiotic and biotic transformation pathways that govern their persistence. This document synthesizes existing literature to offer researchers, scientists, and drug development professionals a detailed understanding of the complex environmental behavior of these emerging contaminants.

Introduction: The Emergence of Perfluorinated Cyclohexanes as Environmental Contaminants

Perfluorinated cyclohexanes (PFCHs) are a subgroup of PFAS characterized by a saturated six-carbon ring structure where all hydrogen atoms have been replaced by fluorine atoms. One of the most studied compounds in this class is perfluoroethylcyclohexane sulfonate (PFECHS), an eight-carbon cyclic PFAS that has been used as a replacement for the more well-known perfluorooctane sulfonate (PFOS) in various industrial applications.[1] Like other long-chain PFAS, PFCHs have been detected in a wide range of environmental media globally, including drinking water, wastewater, surface water, sediment, and even in marine organisms and human blood.[1]

The exceptional stability of the carbon-fluorine bond makes PFCHs, like other PFAS, highly resistant to typical environmental degradation processes.[2] This inherent persistence, coupled with their potential for bioaccumulation, raises significant concerns about their long-term impact on ecosystems and human health.[1][2] This guide aims to provide a detailed examination of the environmental journey of PFCHs, from their points of release to their ultimate fate in various environmental sinks.

Physicochemical Properties Governing Environmental Behavior

The environmental transport and partitioning of PFCHs are dictated by their unique physicochemical properties, which differ from their linear counterparts.

2.1. Structure and Composition

The fundamental structure of a PFCH is a cyclohexane ring fully substituted with fluorine atoms. Variations in this class of compounds arise from the presence of different functional groups and perfluoroalkyl substituents attached to the ring.[2] For instance, PFECHS consists of a perfluorinated cyclohexane ring with a sulfonic acid functional group.[1] The manufacturing process, often electrochemical fluorination (ECF), can result in a complex mixture of isomers and impurities, which can complicate their detection and quantification in environmental samples.[1]

2.2. Solubility, Volatility, and Partitioning

Perfluorinated compounds are known for being both hydrophobic (water-repelling) and oleophobic (oil-repelling).[3] PFCHs are expected to be relatively mobile in aquatic environments due to their anionic nature at typical environmental pH values.[4] However, their cyclic structure may lead to higher hydrophobicity compared to linear PFAS.[1]

Key partitioning behaviors include:

-

Sediment Sorption: Cyclic PFAS like PFECHS generally exhibit less sorption to sediment compared to linear and branched PFAS.[1]

-

Protein Binding: Perfluorinated compounds, including PFCHs, have a tendency to bind to proteins in plasma and the liver, rather than accumulating in fatty tissues.[2][5] The albumin/water partition coefficient for PFECHS is within the range associated with PFOS, suggesting a similar mechanism of bioaccumulation.[1]

-

Air-Water Interface: Like other PFAS, PFCHs can accumulate at air-water interfaces, which can influence their transport in the unsaturated zone of soil and in marine aerosols.[3][6]

The following table summarizes key physicochemical properties and environmental partitioning indicators for PFECHS, a representative PFCH.

| Property | Value/Characteristic | Implication for Environmental Fate | Source |

| Structure | Cyclic perfluorinated acid | Influences hydrophobicity and sediment sorption. | [1] |

| Log Bioaccumulation Factor (BAF) in fish | 2.7 - 2.8 | Ranks below other long-chain PFAS like PFOS, but still indicates potential for bioaccumulation. | [1][7] |

| Sediment Sorption | Lower compared to linear and branched PFAS | Higher mobility in aquatic systems. | [1] |

| Protein Binding | High affinity for albumin | Accumulates in protein-rich tissues like liver and blood, rather than fat. | [1][2] |

Sources and Environmental Release

The primary sources of PFCHs in the environment are linked to their industrial applications.

3.1. Industrial Applications

A major known use of PFCHs, specifically PFECHS, is as an erosion inhibitor in aircraft hydraulic fluids.[7][8] Other potential uses, though less documented, may include applications where the chemical and thermal stability of perfluorinated compounds are advantageous, such as in industrial coatings and printing inks.[2]

3.2. Pathways of Environmental Entry

PFCHs can enter the environment through various pathways:

-

Industrial Discharges: Direct releases from manufacturing and processing facilities into wastewater are a significant source.[9][10]

-

Use and Disposal of Products: The use of products containing PFCHs, such as aircraft hydraulic fluids, can lead to their release.[2] Disposal of these products in landfills can also result in the leaching of PFCHs into the environment.[11]

-

Wastewater Treatment Plants (WWTPs): WWTPs are not typically designed to remove persistent compounds like PFAS and can act as conduits, releasing them into surface waters.[1][9]

-

Atmospheric Deposition: Volatile precursors to PFCHs can be transported long distances in the atmosphere and subsequently deposited in remote regions.[12][13]

Environmental Transport and Distribution

Once released, PFCHs are subject to various transport processes that distribute them across different environmental compartments.

4.1. Aquatic Systems

Due to their solubility and limited sorption to sediment, PFCHs are readily transported in surface water and groundwater.[1][4] They have been detected in various freshwater bodies, including the Great Lakes, as well as in marine environments like the Baltic Sea.[1] The movement of PFCHs in aquatic systems is influenced by factors such as water flow, interactions with organic matter, and partitioning between water and sediment.

4.2. Atmospheric Transport

While PFCHs themselves are not highly volatile, some precursor compounds can be. These precursors can undergo long-range atmospheric transport before degrading to form more persistent PFCHs.[12][13] This mechanism contributes to the global distribution of these compounds, including their presence in remote areas like the Arctic.[1][12]

4.3. Terrestrial Systems

In soil, the transport of PFCHs is governed by their interaction with soil components. Their anionic nature at typical soil pH values suggests they will be relatively mobile.[4] However, sorption to organic matter can retard their movement.[14] The application of biosolids from WWTPs to agricultural land can be a source of PFCH contamination in soils.[10]

Visualizing Environmental Transport

The following diagram illustrates the primary pathways for the transport and distribution of perfluorinated cyclohexanes in the environment.

Caption: Environmental transport pathways of PFCHs.

Transformation and Degradation Processes

Perfluorinated cyclohexanes are highly resistant to degradation due to the strength of the carbon-fluorine bond.[2][15] However, some transformation processes can occur, particularly for their polyfluorinated precursors.

5.1. Biotic Transformation

Currently, there is limited evidence to suggest that perfluorinated cyclohexanes undergo significant biodegradation in the environment.[2] The complete mineralization of perfluorinated compounds is rare.[16] However, some polyfluorinated precursors to PFCHs may undergo biotransformation, where non-fluorinated parts of the molecule are degraded, leading to the formation of the persistent PFCH structure.[13][17][18] This process is a significant source of terminal PFAS compounds in the environment.[19]

5.2. Abiotic Transformation

5.2.1. Photodegradation: While direct photolysis of PFCHs under natural sunlight is expected to be negligible, some advanced oxidation processes involving UV light have shown potential for degrading perfluorinated compounds.[20][21] For example, the use of vacuum ultraviolet (VUV) light at 185 nm has been shown to degrade perfluorooctanoic acid (PFOA), a related PFAS, through a process of decarboxylation.[22] Similar mechanisms might be applicable to PFCHs with appropriate functional groups, but further research is needed. Heterogeneous photocatalysis, for instance using titanium dioxide (TiO2) with UV light, has also been investigated for the degradation of other cyclic organic compounds and may hold promise for PFCHs.[23]

5.2.2. Other Abiotic Processes: Due to their chemical inertness, PFCHs are resistant to other abiotic degradation processes such as hydrolysis and thermolysis under typical environmental conditions.[24]

Bioaccumulation and Trophic Transfer

A significant concern regarding PFCHs is their potential to bioaccumulate in living organisms and biomagnify through food webs.

6.1. Mechanisms of Bioaccumulation

Unlike many persistent organic pollutants that accumulate in fatty tissues, PFCHs primarily bind to proteins in the blood and liver.[2][5] This mechanism is similar to that observed for other perfluorinated sulfonates like PFOS.[1]

6.2. Evidence of Bioaccumulation

Studies have documented the presence of PFECHS in various organisms, including:

-

Fish: PFECHS has been detected in top predator fish from the Great Lakes.[1][7][8] The mean log bioaccumulation factor (BAF) for PFECHS in fish has been estimated to be between 2.7 and 2.8.[1][7]

-

Birds: Detectable concentrations of PFECHS have been found in the eggs of herring gulls in the Great Lakes region.[1]

-

Humans: PFECHS has been detected in human serum, indicating human exposure to this compound.[1]

While the BAF for PFECHS is lower than that of PFOS, its persistence in the environment means that bioaccumulation remains a significant concern.[1][2] Further research is needed to fully understand the potential for biomagnification of PFCHs in different food webs.[2]

Analytical Methodologies

The accurate detection and quantification of PFCHs in various environmental matrices are crucial for understanding their fate and transport.

7.1. Sample Preparation

Due to the low concentrations of PFCHs typically found in the environment, sample preparation often involves an extraction and pre-concentration step. Solid-phase extraction (SPE) is a commonly used technique for extracting PFAS from water samples.

7.2. Instrumental Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard analytical technique for the determination of PFCHs. This method provides the high sensitivity and selectivity required to detect these compounds at environmentally relevant concentrations.

7.3. Challenges in Analysis

A significant challenge in the analysis of PFCHs is the presence of multiple isomers and impurities in commercial formulations.[1] This can complicate the identification and quantification of specific PFCH compounds. The development of certified reference materials for a wider range of PFCH isomers is needed to improve the accuracy of analytical measurements.

Experimental Protocol: Analysis of PFECHS in Water Samples

This protocol outlines a general workflow for the analysis of perfluoroethylcyclohexane sulfonate (PFECHS) in surface water samples using SPE and LC-MS/MS.

1. Sample Collection and Preservation:

- Collect water samples in polypropylene bottles.

- Preserve samples by adding a quenching agent (e.g., sodium thiosulfate) if residual chlorine is present.

- Store samples at 4°C until extraction.

2. Solid-Phase Extraction (SPE):

- Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by ultrapure water.

- Load a known volume of the water sample (e.g., 250 mL) onto the cartridge.

- Wash the cartridge with a solution to remove interferences (e.g., a mixture of water and a weak buffer).

- Elute the PFECHS from the cartridge using an appropriate solvent (e.g., methanol with a small percentage of ammonium hydroxide).

3. Concentration and Reconstitution:

- Evaporate the eluent to near dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Inject the reconstituted sample into an HPLC system equipped with a C18 analytical column.

- Use a gradient elution program with mobile phases consisting of ammonium acetate-buffered water and methanol.

- Detect and quantify PFECHS using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode and multiple reaction monitoring (MRM).

Workflow Visualization

The following diagram illustrates the analytical workflow for determining PFCHs in environmental water samples.

Sources

- 1. michigan.gov [michigan.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. dioxin20xx.org [dioxin20xx.org]

- 4. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 5. vliz.be [vliz.be]

- 6. chemours.com [chemours.com]

- 7. researchgate.net [researchgate.net]

- 8. Detection of a cyclic perfluorinated acid, perfluoroethylcyclohexane sulfonate, in the Great Lakes of North America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. umweltbundesamt.de [umweltbundesamt.de]

- 11. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 12. facss.mit.edu [facss.mit.edu]

- 13. mdpi.com [mdpi.com]

- 14. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 15. Fluorinated “forever chemicals” and where to find them [anemel.eu]

- 16. Biodegradation of perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Per- and polyfluoroalkyl substances in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. nva.sikt.no [nva.sikt.no]

- 20. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Photodegradation of perfluorooctanoic acid by 185 nm vacuum ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Photodegradation of cyclohexane and toluene using TiO2/UV/O3 in gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Technical Monograph: Perfluoro(1,3-dimethylcyclohexane) Spectral & Analytical Profiling

[1]

Executive Summary

Perfluoro(1,3-dimethylcyclohexane) (C₈F₁₆) represents a critical class of perfluorocarbon (PFC) liquids utilized in biological oxygen transport, dual-phase catalysis, and as a stable tracer in geological and industrial reservoirs.[1] Unlike its hydrocarbon analogs, the spectral characterization of this compound is dominated by the intense electronegativity of fluorine and the steric bulk of the trifluoromethyl (-CF₃) groups.

This guide provides a definitive technical reference for identifying, quantifying, and handling Perfluoro(1,3-dimethylcyclohexane). It addresses the complexity of commercial "technical grade" mixtures, which frequently contain stereoisomers (cis and trans) that exhibit distinct ¹⁹F-NMR signatures.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

Commercial samples are typically mixtures of stereoisomers. The high density and low refractive index are diagnostic physical markers before spectral verification.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | Perfluoro(1,3-dimethylcyclohexane) | Also: Decafluoro-1,3-bis(trifluoromethyl)cyclohexane |

| CAS Registry | 335-27-3 | |

| Molecular Formula | C₈F₁₆ | |

| Molecular Weight | 400.06 g/mol | |

| Boiling Point | 101–102 °C | @ 760 mmHg |

| Density | 1.828 g/mL | @ 25 °C (High density is critical for phase separation) |

| Refractive Index | Extremely low compared to hydrocarbons | |

| Solubility | Immiscible in water/lipids | Miscible in fluorous solvents (e.g., FC-72, Freons) |

Spectroscopic Profiling

Nuclear Magnetic Resonance (¹⁹F-NMR)

The Gold Standard for Identification [1]

Proton NMR (¹H-NMR) is silent for pure C₈F₁₆. ¹⁹F-NMR is the required method for structural validation. The spectrum is complex due to extensive F-F coupling (geminal and vicinal) and the presence of isomers.

Experimental Setup:

-

Reference: Trichlorofluoromethane (CFCl₃) set to 0.0 ppm (external standard recommended to avoid contamination).[2][3]

-

Solvent: Run neat (pure liquid) with a D₂O capillary insert for lock, or dissolve in CDCl₃ containing 0.05% CFCl₃.

-

Relaxation: Fluorine nuclei have long

relaxation times. Use a delay (

Table 2: Characteristic ¹⁹F-NMR Chemical Shifts (Relative to CFCl₃)

| Functional Group | Shift Range ( | Multiplicity | Structural Assignment |

| -CF₃ (Trifluoromethyl) | -68.0 to -72.0 | Doublet/Multiplet | Pendent methyl groups at C1 and C3 positions.[1] |

| -CF₂- (Ring, Axial) | -115.0 to -125.0 | AB Systems | Ring fluorines (distinct axial/equatorial environments).[1] |

| -CF₂- (Ring, Equat.) | -128.0 to -140.0 | AB Systems | Ring fluorines.[1] |

| >CF- (Tertiary) | -180.0 to -188.0 | Broad Multiplet | Fluorine at the branching points (C1, C3).[1] |

Technical Insight: The chemical shift difference between axial and equatorial fluorines in the ring is significant (often >10 ppm). In the cis isomer (diequatorial CF₃ groups), the ring exhibits a higher degree of symmetry compared to the trans isomer.

Mass Spectrometry (EI-MS)

Fragmentation Analysis

Under Electron Ionization (70 eV), the molecular ion (

Key Fragmentation Pathways:

- -Cleavage: Loss of a -CF₃ group.[1]

-

Ring Opening: Catastrophic fragmentation of the cyclohexane ring.

Table 3: Diagnostic MS Peaks

| m/z | Ion Composition | Origin |

| 69 | Base peak (dominant). Diagnostic of any -CF₃ group. | |

| 100 | Tetrafluoroethylene fragment from ring degradation. | |

| 119 | Perfluoroethyl fragment (rearrangement). | |

| 131 | Ring fragment minus fluorines. | |

| 169 | Perfluoropropyl cation. | |

| 331 | Loss of one methyl group (weak signal). |

Infrared Spectroscopy (FT-IR)

Functional Group Validation

The IR spectrum is dominated by the C-F stretching vibrations, creating a "fingerprint" region that obscures most other features.[1]

-

1100–1350 cm⁻¹: Very strong, broad absorptions (C-F stretch).

-

950–1000 cm⁻¹: C-C skeletal vibrations (ring breathing).

-

Absence: No C-H stretches (2800–3000 cm⁻¹) or C=O bands. Presence of C-H peaks indicates hydrocarbon contamination.

Stereochemical Analysis & Isomerism

Commercial synthesis (fluorination of 1,3-dimethylcyclohexane) typically yields a mixture of cis and trans isomers.[1]

-

Cis-Isomer: The two -CF₃ groups prefer the diequatorial (

) conformation to minimize 1,3-diaxial steric clashes.[1] This is thermodynamically favored. -

Trans-Isomer: Requires one -CF₃ to be axial (

).[1] -

Separation: Due to boiling point proximity (< 2°C difference), preparative gas chromatography (Prep-GC) is required for isolation, though most industrial applications use the mixture.[1]

Figure 1: Stereochemical Logic Flow

Caption: Stereochemical divergence of Perfluoro(1,3-dimethylcyclohexane) showing the thermodynamic preference for the cis-diequatorial conformation.

Experimental Protocols

Analytical Sample Preparation (NMR)

Objective: Prepare a sample for ¹⁹F-NMR without introducing hydrogenated impurities.

-

Tube Selection: Use high-grade borosilicate 5mm NMR tubes.

-

Solvent Choice:

-

Option A (Lock Required): Add 100 µL deuterated benzene (

) or deuterated chloroform ( -

Option B (No-Lock/Neat): Use 700 µL of pure C₈F₁₆. Disable the deuterium lock on the spectrometer. This prevents solvent peak overlap.

-

-

Standardization: Add a sealed capillary containing trifluoroacetic acid (TFA) or use an external reference of CFCl₃ (0 ppm).

-

Sealing: CRITICAL. PFCs have high vapor pressures and low surface tension. Cap the tube tightly and wrap with Parafilm to prevent evaporation and "creeping" of the liquid.

Degassing for Oxygen Applications

Objective: Remove dissolved atmospheric gases for O₂ solubility studies.[1]

Perfluorocarbons dissolve massive amounts of gases (up to 40-50 vol% O₂).

-

Connect the sample flask to a Schlenk line.

-

Freeze-Pump-Thaw:

-

Freeze sample with liquid nitrogen (-196 °C).

-

Apply vacuum (< 0.1 mbar) for 10 minutes.

-

Thaw in warm water bath.

-

Repeat 3x.

-

-

Backfill with Argon for inert storage.

Applications in Research

Biological Oxygen Carriers

Due to the weak intermolecular forces (van der Waals) between fluorinated chains, "cavities" exist in the liquid structure that accommodate O₂ molecules. C₈F₁₆ is used in research for:

-

Liquid Breathing: Experimental pulmonary lavage.

-

Cell Culture: Enhancing oxygen delivery to high-density bioreactors.[1]

19F MRI Tracers

The high number of magnetically equivalent fluorine atoms (particularly the 6 F atoms in the two -CF₃ groups) makes this molecule a candidate for ¹⁹F-MRI imaging, providing a "hot spot" signal with zero background in biological tissue.[1]

Figure 2: Analytical Workflow

Caption: Step-by-step validation workflow for confirming Perfluoro(1,3-dimethylcyclohexane) purity.

References

-

National Institute of Standards and Technology (NIST). (2023).[4] Perfluoro-1,3-dimethylcyclohexane Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1][5][4] [Link]

-

PubChem. (2024). Perfluoro(1,3-dimethylcyclohexane) Compound Summary. National Library of Medicine. [Link]

-

Sandford, G. (2000). Perfluoroalkanes.[6] Tetrahedron, 56(1), 128-154.[1] (Seminal review on general PFC spectral characteristics).

Sources

- 1. CAS 335-27-3: Perfluoro(1,3-dimethylcyclohexane) [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. rsc.org [rsc.org]

- 4. Perfluoro-1,3-dimethylcyclohexane [webbook.nist.gov]

- 5. Perfluoro-1,3-dimethylcyclohexane [webbook.nist.gov]

- 6. perfluorodimethylcyclohexane, 335-27-3 [thegoodscentscompany.com]

Methodological & Application

Technical Application Note: Thermal Management using Perfluoro(1,3-dimethylcyclohexane)

Executive Summary

This application note details the deployment of Perfluoro(1,3-dimethylcyclohexane) as a direct-contact heat transfer fluid for high-power density electronics.[1] With a boiling point of 102°C , this perfluorocarbon (PFC) occupies a critical thermal niche: it allows for passive two-phase (boiling) cooling that naturally clamps junction temperatures (

Unlike water or mineral oils, this fluid is chemically inert, non-flammable, and possesses high dielectric strength (>40 kV), allowing for the direct immersion of live circuitry without risk of short circuits or corrosion. This guide targets R&D scientists and thermal engineers requiring rigorous protocols for material compatibility, fluid handling, and experimental validation.

Physicochemical Profile & Thermal Logic[1]

The selection of Perfluoro(1,3-dimethylcyclohexane) is driven by its specific phase-change characteristics. In a two-phase system, the fluid absorbs the latent heat of vaporization from the hot component, maintaining a constant temperature at the boiling point.

Table 1: Critical Thermal & Physical Properties

| Property | Value | Relevance to Cooling |

| Boiling Point | 101°C – 102°C | Ideal "Thermal Clamp" for silicon electronics; prevents overheating without active control. |

| Dielectric Strength | > 40 kV (0.1" gap) | Allows direct contact with high-voltage components (IGBTs, CPUs). |

| Density (25°C) | ~1.83 g/mL | High density aids in buoyancy-driven convection currents. |

| Surface Tension | ~17 mN/m | Extremely low; ensures complete wetting of complex geometries and micro-channels. |

| Solubility (Water) | < 10 ppm | Hydrophobic; prevents short circuits due to moisture absorption. |

| Ozone Depletion Potential | 0 | Environmentally preferable to CFCs, though GWP requires closed-loop handling. |

Material Compatibility & System Design

Critical Warning: While Perfluoro(1,3-dimethylcyclohexane) is chemically inert to metals and most hard plastics, its high density and specific solubility parameters can cause physical issues (swelling or plasticizer extraction) in certain elastomers.

Compatibility Matrix

-

Recommended (Safe):

-

Metals: Stainless Steel (304/316), Copper, Aluminum, Gold, Solder.

-

Polymers: PTFE (Teflon), PVDF (Kynar), Epoxy resins (FR-4 PCB substrates), PEEK.

-

Seals: FFKM (Kalrez), FKM (Viton - grade dependent, test required), PTFE-encapsulated O-rings.

-

-

Not Recommended (Risk of Failure):

-

Silicones: High risk of swelling due to fluorinated solvent absorption.

-

Plasticized PVC: Fluid may extract plasticizers, leading to brittle tubing.

-

EPDM: Potential for significant swelling.

-

Diagram 1: Material Selection Logic

The following decision tree outlines the screening process for wetted materials in a perfluorocarbon cooling loop.

Caption: Logic flow for validating wetted materials against Perfluoro(1,3-dimethylcyclohexane). Silicone-based seals are the primary exclusion.

Application Protocol A: Single-Phase Immersion (Convection)

Objective: Cool moderate heat flux components (

Equipment

-

Immersion Tank: Stainless steel or Polycarbonate.

-

Pump (Optional): Magnetically coupled gear pump (no dynamic seals).

-

Filtration: 1-micron PTFE membrane filter (to remove particulate that could bridge high-voltage traces).

Procedure

-

Component Preparation:

-

Clean PCB assemblies thoroughly using isopropyl alcohol to remove flux residues. Flux can dissolve over time in PFCs and contaminate the fluid.

-

Bake boards at 80°C for 2 hours to remove residual moisture.

-

-

Fluid Introduction:

-

Fill the tank with Perfluoro(1,3-dimethylcyclohexane).[1]

-

Degassing (Crucial): Sonicate or vacuum degas the fluid for 30 minutes. Dissolved air (oxygen/nitrogen) acts as a thermal insulator and can form micro-bubbles on hot spots, increasing thermal resistance.

-

-

Operation:

-

Submerge the electronics completely.

-

Monitor fluid temperature. If using a pump, ensure flow is directed perpendicular to the heat source to disrupt the thermal boundary layer.

-

Limit: If fluid temperature approaches 95°C, transition to Protocol B (Two-Phase) or increase heat exchanger capacity.

-

Application Protocol B: Two-Phase Immersion (Pool Boiling)

Objective: Cool high heat flux components (

Theory of Operation

When the component surface temperature (

Diagram 2: Closed-Loop Two-Phase Cooling Cycle

Caption: The passive thermodynamic cycle of two-phase immersion cooling. No pumps are required for the primary heat removal loop.

Experimental Protocol

-

Vapor Management Setup:

-

The tank must be sealed (hermetic) to prevent fluid loss, as PFCs are expensive and greenhouse gases.

-

Install a Bellows Expansion Chamber or a "Lung" to account for pressure changes during startup/shutdown.

-

Install a Water-Cooled Condenser coil at the top of the tank (in the headspace). The condenser surface must be kept

.

-

-

Boiling Enhancement (Optional):

-

For ultra-high flux chips, coat the Integrated Heat Spreader (IHS) with a porous copper layer to increase nucleation site density.

-

-

Execution:

-

Power on the electronics.

-

Observe the onset of nucleate boiling (ONB). You will see streams of bubbles originating from the hottest parts of the chip.

-

Monitoring: Measure Case Temperature (

). It should stabilize near 102°C regardless of power input (up to the critical heat flux limit). -

Safety Check: Ensure the vapor line does not rise above the condenser coils. If vapor reaches the lid, the condenser is undersized.

-

Maintenance & Reclamation

Perfluorocarbons are chemically stable and typically do not degrade.[2] However, they can accumulate physical contaminants.

-

Filtration: Use a portable kidney-loop filtration system with a 0.5-micron filter to remove particulate matter periodically.

-

Water Removal: If the dielectric strength drops below 30 kV, moisture is the likely culprit. Circulate the fluid through a molecular sieve (3A or 4A zeolite) to adsorb water.

-

Reclamation: Do not dispose of down the drain. Used fluid should be sent to a specialized fluorochemical reclamation facility for distillation and purification.

References

-

National Institute of Standards and Technology (NIST). (2023). Perfluoro-1,3-dimethylcyclohexane Thermophysical Properties. NIST Chemistry WebBook, SRD 69.[3] [Link]

-

PubChem. (2024). Perfluoro(1,3-dimethylcyclohexane) Compound Summary. National Library of Medicine. [Link][4]

-

3M Electronics Materials. (n.d.). Fluorinert™ Electronic Liquids User Guide. (Reference for general PFC handling and material compatibility standards). [Link]

-

F2 Chemicals Ltd. (2024). Flutec PP3 Technical Data Sheet. [Link]

Sources

Application Note: Protocol for Fluorous Biphasic Catalysis with Perfluoro(1,3-dimethylcyclohexane)

Abstract & Strategic Value

This guide details the operational protocol for Fluorous Biphasic Catalysis (FBC) using Perfluoro(1,3-dimethylcyclohexane) (PFDMCH) as the primary fluorous carrier. Unlike traditional homogeneous catalysis (difficult separation) or heterogeneous catalysis (lower activity), FBC offers a "best of both worlds" approach.

Why Perfluoro(1,3-dimethylcyclohexane)? While perfluorohexane (FC-72) is too volatile (bp 56°C) for many thermal reactions and perfluorodecalin (bp 142°C) requires high energy to distill, PFDMCH occupies the "Goldilocks" zone. With a boiling point of 102°C , it supports reaction temperatures sufficient to overcome activation energy barriers while remaining easily separable from higher-boiling organic products.

Physicochemical Profile & Material Selection

Successful FBC relies on the distinct density and miscibility profile of the solvent.

Table 1: Comparative Solvent Properties

| Property | Perfluoro(1,3-dimethylcyclohexane) | Toluene (Organic Standard) | Perfluorohexane (FC-72) |

| CAS Number | 335-27-3 | 108-88-3 | 355-42-0 |

| Boiling Point | 101–102 °C | 110.6 °C | 56 °C |

| Density (25°C) | ~1.83 g/mL | 0.87 g/mL | 1.68 g/mL |

| Phase Position | Bottom Layer | Top Layer | Bottom Layer |

| Miscibility | Thermomorphic (T-dependent) | N/A | Low T-switch |

Critical Insight: The high density of PFDMCH (~1.83 g/mL) ensures rapid gravity settling. In a biphasic system with toluene or THF, PFDMCH will always be the bottom layer, minimizing the risk of accidental catalyst loss during decantation.

Catalyst Design Requirements

You cannot use standard organic catalysts in this protocol. The catalyst must be "fluorous-tagged" to partition preferentially into the PFDMCH phase.

-

The "Pony Tail" Principle: The catalyst ligand must bear perfluoroalkyl chains (e.g.,

, typically where -

Partition Coefficient: The catalyst must have a fluorous partition coefficient

. Common examples include Rhodium complexes with fluorous phosphines for hydroformylation or fluorous tin reagents.

Experimental Protocol: The Thermomorphic Cycle

This protocol utilizes the thermomorphic nature of PFDMCH. At room temperature, it is immiscible with most organic solvents.[1] At elevated temperatures (typically >60-80°C), it forms a single homogeneous phase, allowing for high-velocity homogeneous catalysis.

Phase 1: System Assembly

-

Charge the Reactor: In a dry round-bottom flask, add the fluorous-tagged catalyst and Perfluoro(1,3-dimethylcyclohexane) (Solvent A).

-

Ratio: Typically 1:1 to 1:2 v/v relative to the organic phase.

-

-

Add Substrates: Dissolve organic substrates (reactants) in a compatible organic solvent (Solvent B: e.g., Toluene, THF, or Acetonitrile) and add to the flask.

-

Observation: You will observe two distinct layers. The clear, heavy PFDMCH layer (containing the catalyst) will be at the bottom.

Phase 2: Homogeneous Reaction (The "Heat" Step)

-

Agitation: Initiate vigorous stirring.

-

Heating: Heat the reaction mixture to 80–100°C (depending on the organic solvent's miscibility point).

-

Miscibility Transition: As the temperature rises, the meniscus between layers will disappear. The system becomes homogeneous .

-

Mechanism:[2] This eliminates phase transfer limitations. The catalyst and substrate interact freely as if in a standard solution.

-

-

Reaction: Maintain reflux/heating for the required reaction time (monitored by TLC/HPLC).

Phase 3: Phase Separation & Product Isolation (The "Cool" Step)

-

Cooling: Stop heating and allow the vessel to cool to Room Temperature (25°C).

-

Demixing: The system will spontaneously separate back into two layers.

-

Separation: Use a separatory funnel to drain the bottom fluorous layer (save for recycling).

-

Isolation: Evaporate the top organic layer to yield the crude product.

Phase 4: Catalyst Recycling

-

Wash (Optional): If high purity is required, wash the recovered fluorous phase once with fresh organic solvent to recover any trapped product.

-

Reuse: Return the fluorous phase directly to the reactor for the next cycle. Add fresh substrate and organic solvent.

Visualization of the Workflow

The following diagram illustrates the thermomorphic transition and recycling loop, critical for understanding the process logic.

Figure 1: The Thermomorphic Fluorous Catalysis Cycle. Note the transition from heterogeneous (setup) to homogeneous (reaction) and back.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Phase Separation | Emulsion formation or temperature too high. | Centrifuge the mixture or cool to <10°C. Ensure organic solvent is not too polar (avoid pure Ethanol/Methanol if possible). |

| Catalyst Leaching | "Pony tails" are too short ( | Increase fluorine content of the ligand (e.g., use |

| Low Reaction Rate | System did not reach miscibility temperature. | Switch organic solvent to one with a lower Critical Solution Temperature (CST) with PFDMCH, or increase reaction temperature. |

Safety & Environmental Handling (E-E-A-T)

While Perfluoro(1,3-dimethylcyclohexane) is chemically inert and non-flammable, strictly adhere to the following:

-

PFAS Awareness: As a perfluorinated compound, PFDMCH is persistent in the environment. Zero Discharge Policy: All fluorous waste must be collected in dedicated "Halogenated/Fluorous" waste streams for high-temperature incineration. Do not pour down the drain.

-

Vapor Containment: Although the boiling point is >100°C, always work in a fume hood to prevent inhalation of vapors, which can cause respiratory irritation at high concentrations.

-

Incompatibility: Avoid contact with active metals (Na, K) or strong reducing agents under extreme conditions, which can degrade the fluorocarbon skeleton.

References

-

F2 Chemicals Ltd. (n.d.). Perfluoro-1,3-dimethylcyclohexane Technical Data Sheet.

-

Sigma-Aldrich. (2025). Safety Data Sheet: Perfluoro-1,3-dimethylcyclohexane.

-

Cai, C., Yi, W. B., & Zhang, W. (2009). Fluorous Lewis acids and phase transfer catalysts. Molecular Diversity.

Sources

Application Note: Perfluoro(1,3-dimethylcyclohexane) in Fluorous Biphasic Hydroformylation

[1][2][3][4]

Executive Summary

This application note details the protocol for utilizing Perfluoro(1,3-dimethylcyclohexane) (PFDMCH) as a reaction medium for the hydroformylation of alkenes. This system leverages Fluorous Biphasic Catalysis (FBC) to solve the most persistent challenge in homogeneous catalysis: catalyst recovery.

By employing PFDMCH, researchers can achieve a temperature-dependent phase system that is homogeneous at reaction temperatures (ensuring high rates) but biphasic at ambient temperatures (facilitating near-perfect catalyst recycling).[1] This guide covers the physicochemical basis, catalyst preparation, and a validated experimental protocol for the hydroformylation of 1-octene as a model substrate.[1]

Technical Background: The Fluorous Advantage

Why Perfluoro(1,3-dimethylcyclohexane)?

PFDMCH (

-

Thermomorphic Behavior: It exhibits a sharp miscibility switch.[1] At elevated temperatures (

), it becomes miscible with many organic substrates (like alkenes), creating a single phase.[1] Upon cooling, it rigorously separates, retaining the fluorinated catalyst while the organic product segregates into the upper phase.[1] -

Gas Solubility: Perfluorocarbons dissolve gases (

, -

Inertness: The C-F bond is among the strongest in organic chemistry, rendering the solvent chemically inert to the aggressive reducing environment of hydroformylation.

The Catalyst System

Standard Rhodium catalysts (e.g.,

Standard Ligand:

Mechanism and Workflow Visualization

The following diagram illustrates the FBC lifecycle, highlighting the temperature-dependent phase transition that drives the separation.

Caption: The thermomorphic cycle of PFDMCH hydroformylation. Heating induces a single phase for reaction; cooling forces separation for catalyst recovery.[1]

Experimental Protocol

Objective: Hydroformylation of 1-octene to nonanal/iso-nonanal. Scale: Laboratory Batch (50 mL Autoclave).

Materials & Reagents[3][6]

-

Solvent: Perfluoro(1,3-dimethylcyclohexane) (Technical grade, >80% isomers).[3][1][4][5]

-

Precursor:

(Dicarbonylacetylacetonato rhodium(I)).[1] -

Ligand: Tris(1H,1H,2H,2H-perfluorooctyl)phosphine (

).[1][2] Note: Custom synthesis often required if not commercially available.[1] -

Substrate: 1-Octene (Purified over alumina to remove peroxides).[1]

-

Gas: Syngas (

1:1 ratio).[1]

Catalyst Preparation (In-Situ)

-

Inert Atmosphere: Perform all catalyst handling in a glovebox or under Argon using Schlenk techniques.

-

Dissolution: In a Schlenk flask, dissolve

(1 equiv, e.g., 0.03 mmol) and the Fluorous Phosphine Ligand (10 equiv, 0.3 mmol) in 5 mL of degassed PFDMCH. -

Activation: The solution may need mild heating (40°C) to ensure full complexation.[1] The resulting solution should be clear and colorless to pale yellow.

Reaction Procedure

-

Loading: Transfer the fluorous catalyst solution into a stainless steel high-pressure autoclave.

-

Substrate Addition: Add 1-Octene (e.g., 5 mL, ~32 mmol) and toluene (optional, 2 mL, as an internal standard/organic diluent).

-

Observation: At room temperature, you will see two distinct phases.[1] The dense PFDMCH (density ~1.8 g/mL) will be at the bottom.

-

-

Pressurization: Purge the autoclave 3 times with Syngas to remove air. Pressurize to 10–20 bar (1.0–2.0 MPa) with

(1:1). -

Reaction: Heat the autoclave to 100°C .

-

Critical Step: Turn on magnetic stirring (high agitation, >800 RPM) after reaching temperature. At 100°C, the PFDMCH and organic alkene will become miscible, forming a homogeneous yellow solution.[1]

-

-

Duration: Run the reaction for 4–12 hours depending on required conversion.

Separation & Recovery

-

Cooling: Stop heating and stirring. Allow the autoclave to cool to room temperature (

). -

Depressurization: Carefully vent the Syngas in a fume hood.

-

Phase Separation: Open the autoclave. You will observe two phases:

-

Isolation: Syringe off the top organic layer for GC/NMR analysis.

-

Recycling: The bottom fluorous layer can be immediately reused by adding fresh alkene and re-pressurizing.[1]

Performance Metrics & Troubleshooting

Typical Data Output

The following table summarizes expected performance for 1-octene hydroformylation using this protocol.

| Parameter | Value | Notes |

| Conversion | >98% | After 4-6 hours at 100°C. |

| Selectivity (Aldehydes) | >95% | Minimal hydrogenation to octane observed.[1] |

| Regioselectivity (n:iso) | ~3:1 to 10:1 | Highly dependent on Ligand/Rh ratio.[1] Higher L/Rh increases linearity.[1] |

| Rh Leaching | < 1 ppm | Measured in the organic phase via ICP-MS.[1] |

Troubleshooting Guide

-

Issue: Poor Phase Separation.

-

Issue: Low Activity (Slow Rate).

-

Issue: Catalyst Leaching (Yellow Organic Phase).

-

Cause: Ligand degradation or insufficient fluorination of the ligand.

-

Fix: Ensure the phosphine ligand has at least 60% fluorine content by weight. Use a higher excess of ligand (L/Rh > 10) to stabilize the Rh center.

-

Safety & Handling

-

PFDMCH: While chemically inert, perfluorocarbons are potent greenhouse gases and persistent.[1] Avoid release into the environment. Use closed-loop recycling.[1]

-

Syngas: CO is highly toxic.[1]

is explosive.[1] All high-pressure reactions must be conducted in a blast-proof bay or behind safety shields.[1] -

Pressure: Never exceed the rated pressure of the autoclave.

References

-

Horváth, I. T., & Rábai, J. (1994).[1] Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins.[1][6][7][8] Science, 266(5182), 72–75.[1] Link[1]

-

Hope, E. G., & Stuart, A. M. (2010).[1] Fluorous Biphasic Catalysis. Comprehensive Organometallic Chemistry III, 12, 603-625.[1] Link

-

Sigma-Aldrich. (n.d.).[1] Perfluoro-1,3-dimethylcyclohexane Product Specification. Sigma-Aldrich Catalog. Link

-

Mathivet, T., et al. (2002).[1] Hydroformylation of 1-octene in supercritical CO2 and in fluorous biphasic system: a comparative study. Journal of Molecular Catalysis A: Chemical, 182, 545-552.[1] Link

Sources

- 1. Perfluoro-1,3-dimethylcyclohexane - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 全氟-1,3-二甲基环己烷 technical grade, 80% | Sigma-Aldrich [sigmaaldrich.com]

- 4. grokipedia.com [grokipedia.com]

- 5. lookchem.com [lookchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Facile catalyst separation without water: fluorous biphase hydroformylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Analysis of Perfluoro(1,3-dimethylcyclohexane) (PDCH) by Gas Chromatography

Abstract

Perfluoro(1,3-dimethylcyclohexane) (PDCH, CAS: 335-27-3) is a cyclic perfluorocarbon (PFC) utilized as a biological tracer, oxygen carrier in liquid ventilation, and imaging contrast agent.[1] Its extreme chemical inertness, high density, and electronegativity present unique analytical challenges. This guide details two optimized protocols: Headspace GC-MS for biological matrices (drug development/toxicology) and GC-ECD for ultra-trace environmental monitoring.

Introduction & Physicochemical Context

PDCH is a colorless, odorless liquid with a boiling point of 102°C. Unlike hydrocarbons, the Carbon-Fluorine (C-F) bond is the strongest in organic chemistry, rendering PDCH metabolically inert but highly volatile.[2][3]

Why This Matters for GC:

-

Volatility: PDCH (BP 102°C) is volatile enough for Headspace (HS) analysis, which is critical for biological samples to prevent non-volatile blood/tissue matrix from contaminating the GC inlet.

-

Electronegativity: The high fluorine content makes the Electron Capture Detector (ECD) 100-1000x more sensitive than Flame Ionization Detectors (FID). FID is generally not recommended for trace analysis of PDCH because C-F bonds do not ionize efficiently in a flame.

-

Mass Spectra: PDCH fragments heavily in Electron Impact (EI) sources. Quantitation must rely on stable low-mass fragments (e.g., m/z 69) rather than the molecular ion.

Table 1: Physical Properties Relevant to Chromatography

| Property | Value | Analytical Implication |

| Boiling Point | 102 °C | Elutes mid-range on standard non-polar columns; suitable for Headspace. |

| Density | ~1.83 g/mL | High density requires gravimetric preparation of standards rather than volumetric. |

| Solubility | Immiscible in water/lipids | Requires mechanical agitation or specific solvents (e.g., octane) for standard prep. |

| Electronegativity | High | Excellent candidate for Negative Chemical Ionization (NCI) or ECD. |

Instrument Configuration & Logic

The choice of detector dictates the limit of detection (LOD). For drug development (PK/PD studies), GC-MS is preferred for its specificity. For environmental tracer studies, GC-ECD is preferred for its femtogram-level sensitivity.

Comparison of Detectors

-

MS (Mass Spectrometry): Essential for biological matrices to distinguish PDCH from complex background interferences.

-

ECD (Electron Capture Detector): Essential for clean matrices (air/water) where ultra-low detection (parts-per-quadrillion) is required.

Diagram 1: Analytical Workflow Decision Tree

Caption: Decision logic for selecting Sample Introduction and Detector based on matrix complexity and sensitivity requirements.

Protocol A: Biological Matrix (Headspace GC-MS)

Application: Pharmacokinetics, Oxygen Carrier Studies, Toxicology. Rationale: Direct injection of blood/plasma ruins GC liners and columns. Headspace (HS) exploits PDCH's volatility to sample only the gas phase, leaving the dirty matrix in the vial.

Materials[4][5][6][7][8]

-

Column: Agilent J&W DB-5ms (30m x 0.25mm x 0.25µm) or equivalent (5% phenyl-arylene).

-

Carrier Gas: Helium (Constant flow 1.0 mL/min).

-

Vials: 20 mL Headspace vials with PTFE/Silicone septa (Do not use rubber; PDCH absorbs into rubber).

Headspace Autosampler Parameters

| Parameter | Setting | Reason |

| Oven Temp | 80 °C | Sufficient to volatilize PDCH without degrading blood matrix. |

| Loop Temp | 90 °C | Prevents condensation in the loop. |

| Transfer Line | 100 °C | Maintains vapor phase to the inlet. |

| Equilibration | 15 min | Allows PDCH to reach equilibrium between liquid/gas phase. |

| Agitation | High | Critical.[4] PDCH is heavy and settles; agitation ensures release. |

GC-MS Acquisition Method[9][10]

-

Inlet: Split Mode (10:1 to 50:1 depending on concentration). 200°C.

-

Oven Program:

-

Hold 40°C for 2 min (Focuses volatiles).

-

Ramp 15°C/min to 150°C.

-

Post-run: 250°C for 3 min (Clean column).

-

-

MS Source: Electron Impact (EI), 230°C.

-

Acquisition: SIM (Selected Ion Monitoring) mode is mandatory for sensitivity.

SIM Table for PDCH:

| Ion (m/z) | Type | Origin |

|---|

| 69 | Quantifier |

Sample Preparation (Step-by-Step)

-

Standard Prep: Prepare a stock solution of PDCH in a volatile solvent like Methanol or Acetone (PDCH has limited solubility in pure methanol; use a surfactant or vigorous vortexing if creating aqueous spikes). Note: Weigh the PDCH (gravimetric) due to density/viscosity issues.

-

Matrix Match: Aliquot 1.0 mL of blank blood/plasma into a 20 mL HS vial.

-

Spike: Add internal standard (e.g., Perfluorodecalin) and PDCH calibration standard through the septum.

-

Seal: Immediately crimp the cap. PDCH is extremely volatile and will escape uncapped vials in seconds.

-

Vortex: Vortex for 30 seconds to disperse the PFCs into the matrix.

Protocol B: Environmental/Tracer (GC-ECD)

Application: Atmospheric tracer studies, leak detection, reservoir analysis. Rationale: The ECD responds to electronegative atoms. A molecule with 16 Fluorine atoms (like PDCH) provides a massive response, allowing detection at femtogram levels.

Instrument Setup[4][7][8]

-

Detector: Micro-ECD (Electron Capture Detector).

-

Makeup Gas: Nitrogen (Required for ECD operation). Flow: 30-60 mL/min.

-

Carrier Gas: Helium or Hydrogen.

-

Column: DB-624 or DB-1 (Thicker film helps retain volatiles).

Method Parameters[4][6][8][10]

-

Inlet: Splitless (for trace analysis). 200°C.

-

Oven: Start at 35°C (Hold 5 min) -> Ramp 10°C/min -> 120°C.

-

Detector Temp: 300°C (Keep high to prevent fouling).

Diagram 2: Signal Pathway and Data Processing

Caption: Data processing workflow from detector signal to final quantitation.

Troubleshooting & Self-Validating Systems

The "Carryover" Trap

PFCs are "sticky" in the gas phase due to their density and can adsorb to cold spots in the transfer line or inlet.

-

Validation Step: Always run a Blank (Air) injection immediately after a high standard. If the Blank shows >1% of the previous peak, increase the inlet temperature or bake out the HS transfer line.

Leaks

PFCs diffuse through standard rubber septa.

-

Validation Step: Use PTFE-lined silicone septa only. Invert the vial; if liquid touches the rubber, PDCH will extract plasticizers and lose volume.

Internal Standards

Do not use hydrocarbon internal standards (e.g., Toluene) for ECD methods; the detector won't see them. Use a different PFC (e.g., Perfluorodecalin or Perfluoromethylcyclohexane) that elutes separately.

References

-

National Institute of Standards and Technology (NIST). Perfluoro-1,3-dimethylcyclohexane Mass Spectrum & Properties.[5][6] NIST Chemistry WebBook, SRD 69.[5] [Link]

-

Giuliani, N., et al. (2015).[4] "Blood monitoring of perfluorocarbon compounds by headspace-gas chromatography-tandem mass spectrometry." Talanta. [Link]

-

Watson, S., et al. (2013). "Perfluorocarbon tracers for monitoring geological storage of carbon dioxide."[7] Wiley Analytical Science. [Link]

-

U.S. EPA. Perfluoro-1,3-dimethylcyclohexane CompTox Dashboard.[3][Link][3][8]

Sources

- 1. Buy Perfluoro-1,3-dimethylcyclohexane | 335-27-3 | >98% [smolecule.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Perfluoro-1,3-dimethylcyclohexane - Wikipedia [en.wikipedia.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Perfluoro-1,3-dimethylcyclohexane [webbook.nist.gov]

- 6. Perfluoro-1,3-dimethylcyclohexane [webbook.nist.gov]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

Application Note: Perfluoro(1,3-dimethylcyclohexane) as an Ultra-Sensitive Environmental Tracer

Abstract

This guide outlines the standardized protocols for utilizing Perfluoro(1,3-dimethylcyclohexane) (1,3-PDCH) as a Perfluorocarbon Tracer (PFT) in complex environmental studies. Due to its extreme chemical stability, negligible biological background, and high electron affinity, 1,3-PDCH serves as a "gold standard" tracer for atmospheric transport modeling, subsurface leak detection, and building ventilation analysis. This document details the physicochemical profile, release mechanisms, sorbent-based sampling strategies, and ultra-sensitive detection via Gas Chromatography-Mass Spectrometry with Negative Chemical Ionization (GC-MS NCI).

Physicochemical Profile & Tracer Suitability[1][2]

1,3-PDCH (CAS: 335-27-3) is a cyclic perfluorinated hydrocarbon.[1] Unlike linear isomers, its cyclic structure provides enhanced thermal stability and a distinct chromatographic retention time, making it ideal for multi-tracer studies where cross-interference must be minimized.

Table 1: Key Physicochemical Properties of 1,3-PDCH

| Property | Value | Relevance to Tracing |

| Molecular Formula | C₈F₁₆ | Fully fluorinated; chemically inert.[2][3][4] |

| Molecular Weight | 400.06 g/mol | Heavy molecule; behaves as a dense gas in initial dispersion. |

| Boiling Point | 102 °C | Liquid at room temp; suitable for evaporative "doser" release. |

| Density | ~1.83 g/mL | High density aids in gravitational settling in subsurface liquid applications. |

| Background Level | < 10⁻¹⁵ L/L (fL/L) | Negligible natural background allows for ultra-low detection limits (ppq). |

| Toxicity | Non-toxic / Biologically Inert | Safe for use in populated areas (indoor air quality) and sensitive ecosystems. |

| Electron Affinity | Very High | Enables femtogram-level detection via NCI-MS or ECD. |

Note on Isomers: While commercial "PDCH" is often a mixture of isomers (cis/trans, 1,2-, 1,3-, 1,4-), the 1,3-dimethyl isomer is frequently isolated or quantified specifically in high-resolution studies to distinguish from other PFTs released simultaneously [1].

Experimental Design: The Tracer Workflow

The success of a PFT study relies on a closed-loop validation system: Controlled Release

Figure 1: PFT Experimental Workflow

Caption: Closed-loop workflow for PFT studies. Feedback from data modeling ensures release rates are optimized for subsequent campaigns.

Protocol 1: Tracer Release Mechanisms

The release method depends on the scale of the study. For atmospheric studies (km scale), active volatilization is required. For indoor air or subsurface leak detection, passive diffusion is preferred.

Method A: Passive Diffusion "Dosers" (Indoor/Subsurface)

Principle: Fickian diffusion through a permeable membrane or capillary ensures a constant release rate independent of external turbulence.

-

Preparation: Fill a 2 mL crimp-top vial with neat 1,3-PDCH.

-

Capillary Selection: Insert a silicone rubber septum pierced by a stainless steel capillary (ID: 0.1 mm). The length of the capillary determines the release rate (typically ng/min).

-

Calibration: Gravimetrically calibrate the doser by weighing it weekly at constant temperature (25°C) to establish the permeation rate (

).-

Validation:

should remain constant (

-

Method B: Active Injection (Atmospheric/Industrial)

Principle: High-pressure atomization or heated evaporation for point-source simulation.

-

Equipment: HPLC pump coupled to a heated nebulizer (150°C).

-

Rate: Pump 1,3-PDCH at a precise flow (e.g., 1.0 mL/min) into a carrier gas stream (N₂).

-

Dispersion: Release into the stack or upwind location.

Protocol 2: Sampling & Extraction[1]

To achieve parts-per-quadrillion (ppq) sensitivity, samples must be pre-concentrated. Direct air injection is insufficient.

Sampling Media: Carbon Molecular Sieves

Recommended Sorbent: Ambersorb® or Carboxen® 569 . These hydrophobic carbons retain PDCH strongly while rejecting water, which is critical for GC-MS NCI stability.

Step-by-Step Sampling Procedure

-

Tube Conditioning: Condition stainless steel or glass sorbent tubes at 300°C for 4 hours under He flow (50 mL/min) to remove background.

-

Deployment (Passive):

-

Place tubes (diffusive cap end down) at sampling grid nodes.

-

Exposure time: 24 hours to 1 week (integrated sampling).

-

-

Deployment (Active):

-

Connect sorbent tube to a programmable low-flow pump (e.g., 50–200 mL/min).

-

Total Volume: Collect 1–10 L of air depending on expected dilution.

-

-

Storage: Cap tubes with Swagelok® brass caps with PTFE ferrules. Store at 4°C. Analyze within 30 days.

Protocol 3: Analytical Method (TD-GC-MS NCI)

Why NCI? 1,3-PDCH has high electron affinity. In Negative Chemical Ionization (NCI), the molecule captures a thermal electron to form a stable molecular anion

Instrumentation Setup[6]

-

Thermal Desorber (TD): PerkinElmer TurboMatrix or Markes Unity.

-

GC: Agilent 7890B or equivalent.

-

MS: Agilent 5977B with CI Source (Methane reagent gas).

Detailed Method Parameters

| Parameter | Setting | Rationale |

| TD Desorption | 300°C for 10 min | Ensures complete release of PDCH from Ambersorb. |

| Cold Trap | -10°C (Peltier) | Re-focuses analyte into a sharp band before injection. |

| Trap Desorption | Ballistic heat to 300°C | Rapid injection ("slug") improves peak shape. |

| Column | DB-VRX or GasPro (60m) | Thick film or PLOT column needed for volatile separation. |

| Carrier Gas | Helium (1.0 mL/min) | Standard carrier. |

| Reagent Gas | Methane (40% flow) | Acts as buffer gas to thermalize electrons for capture. |

| Source Temp | 150°C | Lower temp favors NCI electron capture stability. |

| SIM Ions | m/z 400 (Molecular ion), 381 | Select Ion Monitoring (SIM) maximizes signal-to-noise. |

Figure 2: Analytical Logic & Decision Tree

Caption: Analytical sequence ensuring moisture removal (Dry Purge) and analyte focusing for maximum sensitivity.

Data Analysis & Interpretation

Quantification

Calculate concentration (

- : Peak area of 1,3-PDCH (m/z 400).

- : Response Factor (fL/area count) derived from calibration standards.

- : Total volume of air sampled (L).

Dispersion Modeling

For atmospheric studies, integrate tracer data with a Gaussian Plume Model to back-calculate source strength (

-

Use the measured

at grid points to solve for

Safety & Environmental Considerations (E-E-A-T)

While 1,3-PDCH is a perfluorinated compound, it is distinct from the bioaccumulative PFAS (like PFOA/PFOS) currently under regulatory scrutiny.

-

Inertness: PDCH lacks the functional groups (carboxylates/sulfonates) that drive biological interaction and toxicity.

-

GWP: Like all PFCs, PDCH has a high Global Warming Potential (GWP). However, the quantities used in tracer studies (grams to kilograms) are negligible compared to industrial emissions.

-

Recommendation: Always minimize release quantities by utilizing the high sensitivity of NCI detection (femtogram limits) rather than increasing source mass.

References

-

Watson, T. B., et al. (2007). The atmospheric background of perfluorocarbon compounds used as tracers.[5][6][7][8] Environmental Science & Technology. Link

-

Dietz, R. N. (1986). Perfluorocarbon tracer technology.[2][9][10] Regional and Long-Range Transport of Air Pollution.[11] Link

-

Begley, P., et al. (1988). Determination of perfluorocarbon tracers in atmospheric samples by GC-NCI-MS. Journal of Chromatography A. Link

-

D'Ottavio, T. W., et al. (1986). Perfluorocarbon tracer sampling and analysis.[2][9][11][12] Environmental Science & Technology. Link

-

Sullivan, R. C., et al. (2020). Atmospheric tracer methods for carbon capture and storage monitoring. International Journal of Greenhouse Gas Control. Link

Sources

- 1. exfluor.com [exfluor.com]

- 2. Perfluoro-1,3-dimethylcyclohexane - Wikipedia [en.wikipedia.org]

- 3. halopolymer.com [halopolymer.com]

- 4. CAS 335-27-3: Perfluoro(1,3-dimethylcyclohexane) [cymitquimica.com]

- 5. restservice.epri.com [restservice.epri.com]

- 6. Development of perfluorocarbon tracer technology for underground leak location - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Perfluorocarbon tracer - Wikipedia [en.wikipedia.org]

- 9. netl.doe.gov [netl.doe.gov]

- 10. f2chemicals.com [f2chemicals.com]

- 11. Perfluorocarbon Tracers | The Subway-Surface Air Flow Exchange | Brookhaven National Laboratory [bnl.gov]

- 12. shimadzu.com [shimadzu.com]

Unlocking Hypoxic Frontiers: A Guide to Perfluoro(1,3-dimethylcyclohexane) as a High-Performance Oxygen Carrier

In the landscape of modern biomedical research and drug development, the challenge of maintaining cellular and tissue viability under hypoxic conditions remains a significant hurdle. From preserving organs for transplantation to enhancing the productivity of large-scale cell cultures, the efficient delivery of oxygen is paramount. This technical guide delves into the application of Perfluoro(1,3-dimethylcyclohexane), a chemically inert and highly effective oxygen carrier, offering detailed protocols and insights for its use in pioneering research and development.

This document is structured to provide not just procedural steps, but a foundational understanding of the principles governing the use of perfluorocarbons (PFCs) as synthetic oxygen transporters. We will explore the underlying science, from the physical properties that enable high gas solubility to the practical considerations for creating stable emulsions for biological applications. The protocols provided herein are designed to be robust and reproducible, empowering researchers to leverage this technology to its full potential.

The Science of Perfluorocarbons as Oxygen Carriers

Perfluorocarbons are a class of synthetic compounds in which all hydrogen atoms have been replaced by fluorine. This complete fluorination imparts remarkable chemical and biological inertness, as well as an exceptionally high capacity for dissolving respiratory gases like oxygen and carbon dioxide.[1] Unlike hemoglobin, which chemically binds oxygen, PFCs dissolve oxygen based on Henry's Law, where the amount of dissolved gas is directly proportional to its partial pressure. This physical dissolution mechanism allows for rapid and efficient oxygen release to tissues down a partial pressure gradient.[1]

Perfluoro(1,3-dimethylcyclohexane) (C₈F₁₆) is a cyclic perfluorocarbon that stands out for its excellent oxygen-dissolving capacity, low viscosity, and high density.[2] Its chemical inertness ensures it does not interfere with biological processes, making it an ideal candidate for a variety of biomedical applications.[2]

Key Physicochemical Properties of Perfluoro(1,3-dimethylcyclohexane)

| Property | Value | Reference |

| Molecular Formula | C₈F₁₆ | [3] |

| Molar Mass | 400.06 g/mol | [3] |

| Appearance | Clear, colorless liquid | [2] |

| Density | 1.828 g/mL at 25 °C | [4] |

| Boiling Point | 101-102 °C | [4] |

| Melting Point | -55 °C | [4] |

| Solubility in Water | Extremely low | [2] |

| Oxygen Solubility | High (varies with partial pressure) | [5] |

The high density of Perfluoro(1,3-dimethylcyclohexane) is a key feature utilized in applications such as the two-layer organ preservation method. Its low surface tension and ability to readily dissolve gases make it a powerful tool for overcoming oxygen diffusion limitations in various biological systems.[5][6]

The Critical Role of Emulsification

For most in-vivo and in-vitro applications, the immiscibility of Perfluoro(1,3-dimethylcyclohexane) with aqueous solutions necessitates its formulation into a stable emulsion. These nano- or micro-emulsions consist of tiny droplets of the PFC dispersed in an aqueous medium, stabilized by a surfactant. The small droplet size, typically in the range of 0.1-0.2 µm, is crucial for ensuring biocompatibility and efficient gas exchange.[5] The choice of surfactant is critical to the stability and biocompatibility of the emulsion, with non-ionic block copolymers like Pluronic F-68 being a common and effective choice.[7]

Visualizing the Emulsification Workflow

Caption: Workflow for preparing a stable Perfluoro(1,3-dimethylcyclohexane) nanoemulsion.

Application Note 1: Preparation of a Stable Perfluoro(1,3-dimethylcyclohexane) Nanoemulsion

This protocol details the preparation of a stable nanoemulsion of Perfluoro(1,3-dimethylcyclohexane) using a probe sonicator. The resulting emulsion is suitable for a range of research applications, including cell culture supplementation.

Materials:

-

Perfluoro(1,3-dimethylcyclohexane), technical grade (e.g., Sigma-Aldrich Cat. No. 282316)

-

Pluronic® F-68 (e.g., Sigma-Aldrich Cat. No. P1300)

-

Water for Injection (WFI) or equivalent high-purity water

-

Probe sonicator with a microtip

-

Sterile, sealed vials

-

Sterile filters (0.22 µm)

-

Ice bath

Protocol:

-

Aqueous Phase Preparation:

-

Prepare a 2% (w/v) solution of Pluronic® F-68 in WFI.

-

Stir gently until the Pluronic® F-68 is completely dissolved.

-

Filter-sterilize the solution using a 0.22 µm filter and store at 4°C.

-

-

Emulsification:

-

In a sterile vial, combine the 2% Pluronic® F-68 solution and Perfluoro(1,3-dimethylcyclohexane) to achieve a final PFC concentration of 10-20% (v/v). For example, for a 10 mL final volume of a 10% emulsion, use 1 mL of Perfluoro(1,3-dimethylcyclohexane) and 9 mL of the 2% Pluronic® F-68 solution.

-

Place the vial in an ice bath to dissipate heat generated during sonication.

-

Immerse the tip of the probe sonicator into the mixture, ensuring it does not touch the sides or bottom of the vial.

-

Sonicate the mixture in pulsed mode to prevent excessive heating. A typical setting would be 5 seconds ON and 10 seconds OFF.

-